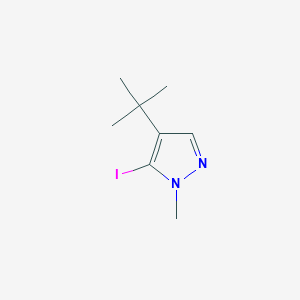

4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole

説明

Significance of Pyrazole (B372694) Core in Advanced Chemical Systems

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a foundational scaffold in the development of advanced chemical systems. Its aromatic nature and the presence of both a pyrrole-like and a pyridine-like nitrogen atom confer upon it a unique set of chemical properties. researchgate.net This versatile core is a prominent feature in a multitude of compounds with diverse applications, ranging from medicinal chemistry to materials science. rroij.comresearchgate.net

In the realm of medicinal chemistry, the pyrazole moiety is considered a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. nih.govresearchgate.net Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. researchgate.netresearchgate.net The ability of the pyrazole ring to act as a versatile pharmacophore has led to its incorporation into several FDA-approved drugs. researchgate.net

Beyond pharmaceuticals, the pyrazole core is integral to the design of agrochemicals, such as herbicides and fungicides. rroij.com In materials science, the incorporation of pyrazole units into polymers and other materials can impart desirable characteristics like thermal stability and specific optical and conductive properties. rroij.com The amphoteric nature of the pyrazole ring also allows for the straightforward introduction of various functional groups, making it a versatile building block in organic synthesis. researchgate.net

Strategic Importance of Halogenated and Substituted Pyrazoles in Chemical Research

The strategic functionalization of the pyrazole core, particularly through halogenation and the introduction of bulky substituents, significantly enhances its utility in chemical research. Halogenated pyrazoles are key intermediates in the synthesis of more complex molecules. researchgate.net The halogen atom, often iodine or bromine, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nbinno.com These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecular architectures. nbinno.comresearchgate.net

The position of the halogen on the pyrazole ring is crucial for its reactivity. For instance, halogenation at the 4-position is a common strategy to introduce functionality at this site. researchgate.net The presence of an iodo-substituent, as seen in 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole, is particularly advantageous for cross-coupling reactions due to the high reactivity of the carbon-iodine bond. nbinno.com

The incorporation of a bulky substituent like a tert-butyl group can impart specific steric and electronic properties to the molecule. The tert-butyl group can influence the conformation of the molecule and provide steric shielding, which can be exploited to control the regioselectivity of subsequent reactions. It can also enhance the lipophilicity of the molecule, a property that is often modulated in the design of new drug candidates. nbinno.com Furthermore, N-alkylation of the pyrazole ring, as in the case of the N-methyl group in the target compound, is a common strategy to prevent tautomerism and to fine-tune the electronic properties of the ring. mdpi.com

Research Imperatives and Future Directions for this compound Investigations

Given the established importance of the pyrazole core and its functionalized derivatives, this compound represents a promising, albeit underexplored, building block in organic synthesis. Future research endeavors should be directed towards fully elucidating its synthetic potential and exploring its applications in various fields of chemistry.

A primary research imperative is the systematic investigation of its reactivity in a wide range of cross-coupling reactions. Detailed studies on its performance in Suzuki, Sonogashira, Stille, and other palladium-catalyzed couplings would provide valuable data for synthetic chemists. The influence of the tert-butyl and N-methyl groups on the efficiency and regioselectivity of these reactions should be a key focus.

Furthermore, the exploration of this compound as a scaffold for the synthesis of novel bioactive molecules is a compelling avenue for future research. By leveraging the iodo-functionality for diversification, a library of derivatives could be synthesized and screened for various biological activities. The unique combination of a bulky lipophilic group and a reactive halogenated site makes it an attractive starting point for fragment-based drug discovery programs. nbinno.com

In the realm of materials science, the incorporation of the this compound unit into larger conjugated systems could lead to the development of new organic materials with interesting photophysical or electronic properties. The steric bulk of the tert-butyl group could influence the packing of these materials in the solid state, potentially leading to novel and useful material properties.

Finally, the development of efficient and scalable synthetic routes to this compound itself is a crucial prerequisite for its widespread use. Methodologies that allow for the regioselective introduction of the iodo and tert-butyl groups onto the N-methyl pyrazole core would be of significant value to the chemical community.

Table of Compound Properties

| Property | Pyrazole | Halogenated Pyrazoles |

| Nature | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. researchgate.net | Pyrazole ring substituted with one or more halogen atoms (F, Cl, Br, I). researchgate.net |

| Reactivity | Can undergo electrophilic and nucleophilic substitution. The N-H proton is acidic. mdpi.com | The halogen atom serves as a leaving group in nucleophilic substitution and as a handle for cross-coupling reactions. researchgate.netnbinno.com |

| Applications | Core scaffold in medicinal chemistry, agrochemicals, and materials science. rroij.comresearchgate.net | Versatile building blocks in organic synthesis for the construction of complex molecules. researchgate.net |

Structure

3D Structure

特性

分子式 |

C8H13IN2 |

|---|---|

分子量 |

264.11 g/mol |

IUPAC名 |

4-tert-butyl-5-iodo-1-methylpyrazole |

InChI |

InChI=1S/C8H13IN2/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,1-4H3 |

InChIキー |

MNILTSWUBQCBCM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=C(N(N=C1)C)I |

製品の起源 |

United States |

Reactivity and Transformation of 4 Tert Butyl 5 Iodo 1 Methyl 1h Pyrazole

Cross-Coupling Reactions at the Iodinated Position

The carbon-iodine bond at the C5 position of 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole is the primary site for transition-metal-catalyzed cross-coupling reactions. This versatile handle allows for the introduction of a wide array of substituents, enabling significant molecular diversification.

Carbon-Carbon Bond Forming Reactions (e.g., Arylation, Alkynylation)

Palladium- and nickel-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the C5 position. The Suzuki-Miyaura and Sonogashira reactions are prominent examples, facilitating the introduction of aryl and alkynyl groups, respectively.

Suzuki-Miyaura Coupling: This reaction allows for the arylation of the pyrazole (B372694) ring. While specific studies on this compound are not extensively documented, analogous reactions with other iodopyrazoles demonstrate the feasibility and utility of this transformation. For instance, the coupling of 4-iodo or 5-iodopyrazole derivatives with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or modern precatalyst systems, and a base. nih.govrsc.org These reactions are fundamental for synthesizing complex biaryl structures, which are common motifs in pharmacologically active compounds. nih.gov The reaction conditions are generally mild, offering good functional group tolerance. nih.gov

Sonogashira Coupling: The alkynylation of the pyrazole core is achieved via the Sonogashira reaction, which couples the iodopyrazole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govnih.gov Studies on related 3-iodo-1H-pyrazole derivatives show that the Sonogashira coupling with phenylacetylene (B144264) proceeds effectively, highlighting its utility for creating C(sp)-C(sp²) bonds. researchgate.net Copper-free Sonogashira protocols have also been developed, offering advantages in terms of milder conditions and avoiding issues related to copper toxicity or catalyst poisoning. nih.govnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura (Arylation) | Arylboronic Acid | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), Base (e.g., K₃PO₄) | Forms C(sp²)-C(sp²) bonds; mild conditions; broad substrate scope. nih.govrsc.org |

| Sonogashira (Alkynylation) | Terminal Alkyne | Pd catalyst (e.g., Pd(OAc)₂), optional Cu(I) co-catalyst (e.g., CuI) | Forms C(sp²)-C(sp) bonds; enables synthesis of conjugated systems. nih.govresearchgate.net |

Carbon-Heteroatom Bond Forming Reactions

The iodinated position is also amenable to the formation of bonds between carbon and heteroatoms like oxygen, nitrogen, and sulfur. Copper-catalyzed Ullmann-type couplings are particularly effective for this purpose.

C-O Coupling: The direct alkoxylation of iodopyrazoles can be achieved through a copper(I) iodide (CuI)-catalyzed coupling reaction with various alcohols. mdpi.com Optimal conditions often involve a copper catalyst, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate or potassium tert-butoxide, sometimes under microwave irradiation to accelerate the reaction. mdpi.comorganic-chemistry.org This method provides a direct route to 5-alkoxy and 5-aryloxypyrazole derivatives, which are valuable intermediates in medicinal chemistry. The reactions are generally performed under mild conditions and can tolerate a range of functional groups. organic-chemistry.org

C-N Coupling: Similarly, copper-catalyzed conditions can be employed to form C-N bonds by coupling the iodopyrazole with amines. These methods offer an alternative to traditional Buchwald-Hartwig amination and are effective for a variety of N-nucleophiles, including alkylamines and other heterocycles. researchgate.net

Nucleophilic Substitution Reactions on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally challenging. The pyrazole ring is electron-rich, which disfavors attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a suitable leaving group to activate the ring and stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

In the case of this compound, the substituents (methyl, tert-butyl) are electron-donating, further deactivating the ring towards nucleophilic attack. While the iodine at C5 is a potential leaving group, the electronic properties of the ring system make direct SNAr reactions with common nucleophiles highly unfavorable under standard conditions. libretexts.orgyoutube.com Activation of the system, for example, through the transient generation of a radical with strong electron-withdrawing character, could potentially enable such transformations, but this remains a specialized and less common strategy. nih.govnih.gov

Electrophilic Aromatic Substitution on the Pyrazole Ring and Preferential Sites

The pyrazole ring is inherently reactive towards electrophiles due to its electron-rich nature. In unsubstituted or partially substituted pyrazoles, electrophilic aromatic substitution (EAS) overwhelmingly occurs at the C4 position. pharmaguideline.comrrbdavc.orgftmc.lt This preference is because the intermediates formed by attack at C4 are more stable than those from attack at C3 or C5. rrbdavc.org

For this compound, the C4 position is blocked by a sterically demanding tert-butyl group. The remaining substitutable position on the pyrazole ring is C3. The directing effects of the existing substituents must be considered:

N1-methyl group: Activating and directs to C5 (already substituted).

C4-tert-butyl group: An ortho, para-directing group, it activates the ring through inductive effects and hyperconjugation. stackexchange.comucla.edu It would direct an incoming electrophile to the adjacent C3 and C5 positions.

C5-iodo group: A deactivating group due to its inductive effect, but it directs ortho and para (in this case, to the C4 position, which is blocked). quora.com

Derivatization and Functionalization at Nitrogen and Alkyl Substituents

Beyond the pyrazole core, the substituents themselves offer opportunities for further chemical modification.

N1-Methyl Group: The N-methyl group is generally stable and unreactive under most conditions. Derivatization at this position is not a common transformation without resorting to harsh demethylation procedures.

C4-tert-Butyl Group: The tert-butyl group is known for its steric bulk and chemical robustness. chemrxiv.orgudg.edu However, recent advances in C-H activation chemistry have enabled the direct functionalization of these seemingly inert groups. Non-directed catalytic hydroxylation of sterically congested primary C-H bonds within tert-butyl groups can be achieved using specialized manganese catalysts. chemrxiv.orgudg.edu This method allows for the conversion of one of the methyl groups of the tert-butyl substituent into a hydroxymethyl group (-CH₂OH), introducing a new functional handle for further derivatization without altering the pyrazole core. chemrxiv.org

Chemo- and Regioselective Functionalization Strategies

Achieving selectivity is paramount when multiple reactive sites are present in a molecule. For derivatives of this compound, several strategies can be employed to control the site of functionalization.

Regioselective Metalation: Directed ortho-metalation (DoM) and related strategies using sterically hindered magnesium or zinc bases (such as TMP-bases, where TMP = 2,2,6,6-tetramethylpiperidyl) allow for the regioselective deprotonation of specific C-H bonds on the pyrazole ring. acs.orgnih.govacs.org For a 1,4-disubstituted pyrazole, deprotonation typically occurs at the C5 position. acs.org If the C5 position is already substituted (as with iodine), these strong bases could potentially deprotonate the C3 position, allowing for the introduction of an electrophile at that site with high regioselectivity. thieme-connect.de This provides a powerful method for synthesizing fully substituted pyrazoles. acs.orgnih.govdocumentsdelivered.com

Chemoselective C-H Activation vs. Cross-Coupling: It is possible to selectively perform a C-H activation/functionalization reaction in the presence of a carbon-halogen bond. For example, under certain palladium-catalyzed conditions, direct arylation can be achieved at an available C-H position (e.g., C3) without engaging the C5-iodo bond in a cross-coupling reaction. acs.org Conversely, by carefully selecting catalysts and conditions (e.g., for Suzuki or Sonogashira reactions), one can favor cross-coupling at the C-I bond while leaving the C-H bonds untouched. nih.gov This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule.

Lack of Publicly Available Research Data on the

Despite a thorough search of scientific databases and literature, detailed research findings on the reactivity, control of site-specificity, and mechanistic investigations of the chemical compound this compound are not available in the public domain. Consequently, the construction of an article based on the requested outline focusing on these specific aspects of its chemistry is not possible at this time.

The inquiry centered on two key areas of the compound's chemical behavior:

Mechanistic Investigations of Regioselectivity:This section would require in-depth studies, such as kinetic analyses, computational modeling, or isotopic labeling experiments, that explain why reactions proceed with a certain spatial orientation, leading to specific isomers of the products.

While general principles of pyrazole chemistry and the reactivity of iodo-substituted aromatic compounds are well-established, specific experimental data and mechanistic studies for this compound have not been published. Research on related, but structurally distinct, pyrazole derivatives exists. For instance, studies on other substituted iodopyrazoles often explore their utility in cross-coupling reactions where the iodine atom is replaced. nih.govnbinno.com Similarly, research is available on the synthesis and functionalization of pyrazoles bearing tert-butyl or N-methyl groups, which can influence the electronic properties and steric environment of the molecule. beilstein-journals.orgnih.gov However, extrapolating these findings to the specific title compound without direct experimental evidence would be scientifically unsound.

The absence of dedicated research on this compound means that no data tables or detailed findings concerning its site-specificity or the mechanisms governing its regioselectivity can be provided.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the N-methyl group, the tert-butyl group, and the lone proton on the pyrazole (B372694) ring (H3). The N-methyl protons typically appear as a singlet, with a chemical shift influenced by the aromatic pyrazole ring. The nine equivalent protons of the tert-butyl group will also produce a sharp singlet, characteristically found in the upfield region. The C3-proton, being attached to an sp²-hybridized carbon of the aromatic ring, is expected to resonate further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| CH ₃ (N-methyl) | ¹H | ~3.4 - 3.8 | Singlet |

| C(CH ₃)₃ (tert-Butyl) | ¹H | ~1.2 - 1.4 | Singlet |

| C3-H (Pyrazole ring) | ¹H | ~5.7 - 7.5 | Singlet |

| C H₃ (N-methyl) | ¹³C | ~35 - 38 | Quartet |

| C (CH₃)₃ (tert-Butyl, quaternary) | ¹³C | ~32 - 35 | Singlet |

| C(C H₃)₃ (tert-Butyl, methyl) | ¹³C | ~30 - 32 | Quartet |

| C 3 (Pyrazole ring) | ¹³C | ~140 - 165 | Doublet |

| C 4 (Pyrazole ring) | ¹³C | ~100 - 135 | Singlet |

| C 5 (Pyrazole ring) | ¹³C | ~70 - 95 | Singlet |

Note: Predicted values are based on data from analogous substituted pyrazoles and general chemical shift principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu It would show a cross-peak connecting the ¹H signal of the N-methyl group to the ¹³C signal of the N-methyl carbon, the ¹H signal of the tert-butyl protons to the ¹³C signal of the tert-butyl methyl carbons, and the ¹H signal of the C3-proton to the ¹³C signal of the C3 carbon. This provides a direct link between the proton and carbon skeletons of the molecule. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This is crucial for establishing the connectivity between different functional groups. For this compound, key HMBC correlations would be expected between:

The N-methyl protons and the pyrazole ring carbons C5 and C3a (if applicable, depending on the specific isomer).

The tert-butyl protons and the pyrazole ring carbons C4 and C3, as well as the C5 carbon.

The C3-proton and the pyrazole ring carbons C4 and C5, and the quaternary carbon of the tert-butyl group. These correlations are fundamental in confirming the substitution pattern on the pyrazole ring. rsc.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. researchgate.net A key NOESY correlation would be expected between the N-methyl protons and the C5-iodo substituent's region if they are on the same side of the ring, or between the N-methyl protons and the C3-proton, providing information about the preferred conformation and spatial arrangement of the substituents. nih.gov

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring. huji.ac.il The pyrazole ring contains two distinct nitrogen atoms: N1 (a pyrrole-like nitrogen) and N2 (a pyridine-like nitrogen). Their ¹⁵N chemical shifts are sensitive to factors such as substitution, protonation, and hydrogen bonding. researchgate.netresearchgate.net

For N-methylpyrazoles, methylation of the NH group suppresses intermolecular hydrogen bonding, leading to more consistent chemical shifts between solution and solid-state measurements. The chemical shift of the N1 nitrogen, to which the methyl group is attached, and the N2 nitrogen will be distinct. The specific values are influenced by the electronic effects of the tert-butyl and iodo substituents. The electron-donating tert-butyl group at C4 and the electron-withdrawing (via inductive effect) but also electron-donating (via resonance) iodo group at C5 will modulate the electron density at both nitrogen atoms, which is reflected in their ¹⁵N chemical shifts. These shifts can be compared to theoretical calculations (e.g., GIAO) and data from other substituted pyrazoles to confirm the electronic structure. researchgate.net The typical chemical shift range for pyrazole nitrogens can be broad, but generally, the pyridine-like nitrogen (N2) is more deshielded than the pyrrole-like nitrogen (N1). northwestern.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₅IN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺), allowing for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion would likely undergo characteristic fragmentation pathways. Common fragmentation patterns for substituted pyrazoles include:

Loss of a methyl radical from the tert-butyl group: A prominent peak corresponding to [M - 15]⁺ is expected, resulting from the cleavage of a C-C bond to form a stable tertiary carbocation.

Loss of the entire tert-butyl group: A peak corresponding to [M - 57]⁺ would indicate the cleavage of the bond between the pyrazole ring and the tert-butyl substituent.

Loss of the iodine atom: A peak at [M - 127]⁺ would be observed.

Cleavage of the pyrazole ring: The aromatic ring itself can fragment, although this often leads to more complex patterns.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ¹²C, ¹H, ¹⁴N, ¹²⁷I) | Description |

|---|---|---|

| [M]⁺ | 278.0331 | Molecular Ion |

| [M - CH₃]⁺ | 263.0095 | Loss of a methyl radical from the tert-butyl group |

| [M - C₄H₉]⁺ | 221.9545 | Loss of the tert-butyl group |

| [M - I]⁺ | 151.1286 | Loss of an iodine radical |

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum provides a "fingerprint" that is unique to the compound and allows for the identification of its functional groups. While specific experimental IR data for the target compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present. nih.govjocpr.com

C-H Stretching: Vibrations for the sp³-hybridized C-H bonds of the methyl and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region. The sp²-hybridized C-H bond of the pyrazole ring (C3-H) would likely show a stretching vibration above 3000 cm⁻¹.

C=C and C=N Stretching: The pyrazole ring is an aromatic system, and the stretching vibrations of the C=C and C=N double bonds will give rise to a series of characteristic absorptions in the 1400-1650 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl and tert-butyl groups will appear in the 1350-1470 cm⁻¹ range.

C-I Stretching: The vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic C-H (Pyrazole Ring) |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H (tert-Butyl, Methyl) |

| 1400 - 1650 | Ring Stretch | C=C and C=N (Pyrazole Ring) |

| 1350 - 1470 | C-H Bend | Aliphatic C-H (tert-Butyl, Methyl) |

| 500 - 600 | C-I Stretch | Carbon-Iodine Bond |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and details about the crystal packing and intermolecular interactions in the solid state.

While a crystal structure for this compound has not been specifically reported in the searched literature, studies on related 4-tert-butylpyrazoles and 4-iodopyrazoles offer valuable insights. rsc.orgmdpi.com The bulky tert-butyl group at the C4 position is expected to have a significant influence on the crystal packing, potentially hindering close packing arrangements and influencing the orientation of neighboring molecules. The presence of the N-methyl group precludes the formation of the common N-H···N hydrogen bonding motifs (like dimers, trimers, or catemers) that are characteristic of NH-pyrazoles. mdpi.com

Instead, the crystal packing will be governed by weaker intermolecular forces such as van der Waals interactions and potentially weak C-H···N or C-H···π interactions. The iodine atom at the C5 position could also participate in halogen bonding (C-I···N or C-I···π interactions), which is an increasingly recognized non-covalent interaction that can influence crystal architecture. An X-ray crystallographic analysis would provide precise measurements of the pyrazole ring geometry, confirming its planarity, and would detail the steric interactions between the bulky tert-butyl and iodo substituents.

Table 4: Representative Crystallographic Data for a Related Substituted Pyrazole (tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₃N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.356 |

| b (Å) | 11.735 |

| c (Å) | 11.245 |

| β (°) | 100.224 |

| Volume (ų) | 1474.8 |

| Z | 4 |

Source: Data for a structurally related N-methyl pyrazole derivative provides an example of typical crystallographic parameters. nih.gov

Computational and Theoretical Investigations of 4 Tert Butyl 5 Iodo 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. For a substituted pyrazole (B372694) like 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole, DFT calculations, often using hybrid functionals such as B3LYP, are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like orbital energies. dergipark.org.trresearchgate.net These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The presence of a sterically demanding tert-butyl group is a defining structural feature of this compound. This bulky group can restrict rotation around the C4-C(tert-butyl) single bond, leading to distinct rotational isomers (conformers) with different energies.

Conformational analysis using DFT would be performed to identify the most stable three-dimensional arrangement of the molecule. researchgate.net This process involves systematically rotating the tert-butyl group and calculating the molecule's total electronic energy at each step. The resulting potential energy surface would reveal the energetic minima, which correspond to the most stable, low-energy conformations, and the energy barriers that separate them. It is well-established that bulky substituents like the tert-butyl group often act as "conformational anchors," heavily favoring a specific orientation to minimize steric repulsion with adjacent parts of the molecule, in this case, the iodine atom at position 5 and the pyrazole ring itself. conicet.gov.ar Identifying the global energetic minimum is crucial, as this conformation represents the most populated state of the molecule and is the basis for all further property calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. thaiscience.info The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: This is the lowest energy orbital without electrons and indicates the molecule's ability to accept electrons, acting as an electrophile.

For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO. The electron density of the HOMO is expected to be concentrated on the electron-rich pyrazole ring and the iodine atom. The LUMO is likely to be distributed across the pyrazole ring's π-system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap implies high stability. Calculations of the HOMO-LUMO gap for this molecule would provide valuable predictions about its reactivity in various chemical reactions. thaiscience.info

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, these models could be used to explore potential synthetic modifications, such as substitution reactions at the iodine-bearing C5 position.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. Locating this transition state structure on the potential energy surface is a primary goal of reaction mechanism modeling. DFT calculations can be used to perform transition state searches, identifying the specific molecular geometry that represents the peak of the energy barrier between reactants and products.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is a direct measure of the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. For instance, modeling a Suzuki or Sonogashira cross-coupling reaction at the C-I bond would involve calculating the activation energies for key steps like oxidative addition, providing a theoretical basis for optimizing reaction conditions.

Substituted heterocyclic rings like pyrazole often have multiple sites where a reaction can occur. Computational modeling can predict the most likely site of reaction, a property known as regioselectivity. For this compound, potential reactive sites include the iodine atom (susceptible to metal-catalyzed cross-coupling), the C-H bonds on the pyrazole ring, or the tert-butyl group.

DFT can rationalize and predict regioselectivity by analyzing the distribution of electron density and the stability of potential reaction intermediates. Methods include:

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually shows the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of a molecule. nih.gov

Calculation of Intermediate Stabilities: The energies of potential intermediates formed by attack at different positions can be calculated. The pathway involving the most stable intermediate is generally favored.

These analyses would provide a theoretical prediction of the molecule's behavior in various synthetic transformations.

Prediction and Elucidation of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. DFT calculations can provide theoretical spectra that, when compared with experimental data, serve as a powerful tool for structural elucidation. strath.ac.uk

For this compound, DFT could be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net For iodine-containing compounds, it is often necessary to include relativistic effects in the calculations to achieve high accuracy, as the heavy iodine nucleus influences the electron shielding of nearby carbon and hydrogen atoms. researchgate.net A comparison between the calculated and experimental NMR spectra would help in the unambiguous assignment of all proton and carbon signals.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, each calculated peak can be assigned to a specific bond stretching or bending motion (e.g., C-H stretch, C=N stretch), aiding in the interpretation of the experimental IR spectrum. strath.ac.uk

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and validation. For this compound, Density Functional Theory (DFT) calculations are the primary approach for obtaining theoretical ¹H and ¹³C NMR spectra.

The standard and widely accepted methodology involves a two-step process. First, the molecule's geometry is optimized using a selected DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, the NMR shielding tensors are calculated for the stable geometry using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding values of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While specific computational studies for this compound are not prevalent in published literature, data from closely related structures, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivatives, can be used for validation and comparison. mdpi.commdpi.com Experimental spectra of these analogs show characteristic signals for the tert-butyl protons around 1.24 ppm, the N-methyl protons near 3.40 ppm, and the pyrazole C3-H proton (analogous to the C3-H in the target molecule) significantly downfield. mdpi.com

A comparative analysis of predicted versus expected experimental values is crucial for validation. DFT/GIAO calculations typically predict ¹H chemical shifts with a mean absolute error of 0.2–0.4 ppm. nih.gov The table below illustrates the expected chemical shifts for this compound and the typical accuracy of such computational predictions.

| Proton/Carbon Site | Expected Experimental δ (ppm) (based on analogs) | Typical Predicted δ (ppm) (DFT/GIAO) |

|---|---|---|

| C(CH₃)₃ - ¹H | ~1.3 | 1.1 - 1.5 |

| N-CH₃ - ¹H | ~3.8 | 3.6 - 4.0 |

| C3-H - ¹H | ~7.5 | 7.3 - 7.7 |

| C(CH₃)₃ - ¹³C | ~31 | 29 - 33 |

| C(CH₃)₃ - ¹³C | ~30 | 28 - 32 |

| N-CH₃ - ¹³C | ~36 | 34 - 38 |

| C3 - ¹³C | ~140 | 138 - 142 |

| C4 - ¹³C | ~120 | 118 - 122 |

| C5 - ¹³C | ~90 | 88 - 92 |

Vibrational Frequency Analysis (IR)

Theoretical vibrational frequency analysis is employed to predict the infrared (IR) spectrum of a molecule, providing insights into its structural and bonding characteristics. These calculations are typically performed using DFT methods, often with the B3LYP functional and a basis set like 6-31G(d). strath.ac.uk The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, followed by the calculation of the harmonic vibrational frequencies.

The computed frequencies often exhibit systematic errors due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. strath.ac.uk The analysis provides information on the frequency, intensity, and character of each vibrational mode.

For this compound, key vibrational modes would include C-H stretching from the tert-butyl and methyl groups, pyrazole ring stretching (C=C, C=N), and bending modes. The large mass of the iodine atom would result in C-I stretching and bending vibrations at low frequencies.

The following table details the expected vibrational frequencies for the primary functional groups of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (tert-Butyl, N-Methyl) | 2850 - 3000 | Stretching of sp³ C-H bonds. |

| C-H Stretch (Pyrazole Ring) | 3050 - 3150 | Stretching of sp² C-H bond at C3. |

| C=N/C=C Stretch (Pyrazole Ring) | 1450 - 1600 | Characteristic ring stretching vibrations. |

| C-H Bend (Methyl/Methylene) | 1350 - 1470 | Asymmetric and symmetric bending modes. |

| C-N Stretch | 1250 - 1350 | Stretching of the bonds involving the ring nitrogen atoms. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

Tautomeric Equilibria and Stability Studies in Solution and Gas Phase

Tautomerism is a significant phenomenon in many heterocyclic systems, particularly in NH-pyrazoles, where a proton can migrate between the two ring nitrogen atoms. researchgate.netfu-berlin.de However, for this compound, the presence of a methyl group on the N1 nitrogen atom precludes this type of prototropic tautomerism. nih.gov The substitution at N1 effectively "locks" the structure, preventing the formation of a 4-(tert-butyl)-3-iodo-1-methyl-1H-pyrazole tautomer through a simple proton shift.

Therefore, computational studies on tautomeric equilibria, which are crucial for understanding unsubstituted or C-substituted pyrazoles, are not applicable to this N-methylated derivative. Theoretical investigations for this molecule would instead focus on conformational analysis (e.g., rotation of the tert-butyl group) or the relative stability of constitutional isomers, such as comparing the title compound with 4-(tert-butyl)-3-iodo-1-methyl-1H-pyrazole. Such calculations would determine the difference in Gibbs free energy (ΔG) between the isomers in both the gas phase and in solution to predict their relative abundance, though such specific studies are not readily found in existing literature. The stability is dictated by a combination of steric and electronic effects from the substituents on the pyrazole ring.

Solvent Effects on Reactivity and Structure via Implicit and Explicit Solvation Models

The chemical environment significantly influences a molecule's structure, stability, and reactivity. Computational chemistry accounts for these solvent effects using either implicit or explicit solvation models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM), are widely used. gaussian.comgoogle.com In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.com The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of solvation free energies and the optimization of molecular geometry in the presence of a solvent. For pyrazole derivatives, studies have shown that increasing solvent polarity leads to larger dipole moments and can alter electronic properties like the HOMO-LUMO energy gap. doaj.org

Explicit Solvation Models provide a more detailed, atomistic picture by including individual solvent molecules in the calculation. This is computationally more demanding but is essential for studying specific solute-solvent interactions like hydrogen bonding. Hybrid models, which treat the first solvation shell explicitly and the bulk solvent implicitly, offer a balance between accuracy and computational cost.

For this compound, these models can be used to predict how different solvents would affect its dipole moment, the stability of its ground state, and the energy barriers of potential reactions. For instance, a polar solvent would be expected to better stabilize any charged intermediates or transition states in a reaction, thereby increasing the reaction rate compared to a nonpolar solvent.

CH Acidity Studies and Deprotonative Metallation Insights

The acidity of C-H bonds on the pyrazole ring is a key factor in its functionalization via deprotonative metallation (e.g., lithiation). Computational methods can provide valuable insights into the regioselectivity of this reaction by calculating the relative acidities of the different C-H protons.

The gas-phase acidity is determined by calculating the Gibbs free energy change for the deprotonation reaction. However, to accurately model reactions in solution, solvation effects must be included, typically using an implicit model like IEFPCM. nih.gov Studies on the lithiation of 1-methylpyrazole (B151067) have shown that while kinetic deprotonation may occur at the N-methyl group, the thermodynamically most stable product results from deprotonation at the C5 position. nih.gov This indicates that the C5-H is the most acidic proton on the pyrazole ring under thermodynamic control.

In the case of this compound, the C5 position is blocked by an iodine atom. Therefore, the most acidic remaining proton on the pyrazole ring is expected to be at the C3 position. Computational studies would confirm this by comparing the calculated Gibbs free energy of deprotonation at C3 versus the N-methyl group. The results of such calculations directly inform synthetic strategies, predicting that deprotonative metallation with a strong base like n-butyllithium under thermodynamic conditions would selectively occur at the C3 position, allowing for subsequent functionalization at this site.

Role and Applications in Advanced Chemical Systems Excluding Biological/medical

Building Block in Complex Heterocyclic Synthesis

The primary utility of 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole in synthetic chemistry stems from the presence of the iodine atom at the C5 position. The carbon-iodine bond is a highly effective functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions. mdpi.comnbinno.com This reactivity allows the pyrazole (B372694) core to be integrated into larger, more complex molecular architectures.

The C5-iodo group serves as a prime site for intramolecular and intermolecular cyclization reactions to construct fused and polycyclic heterocyclic systems. Through palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines), new rings can be annulated onto the pyrazole core. nih.govresearchgate.net For instance, coupling with a suitably functionalized ortho-substituted arylboronic acid could be followed by an intramolecular cyclization to yield a pyrazolo-fused polycyclic aromatic system. The steric bulk of the C4-tert-butyl group can play a crucial role in directing the conformation of reaction intermediates, potentially influencing the stereochemical outcome of these cyclizations.

Table 1: Potential Cross-Coupling Reactions for Extending the Pyrazole Scaffold

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage at C5 |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Heck | Alkene | Pd catalyst, base | Alkenyl |

| Buchwald-Hartwig | Amine, Amide | Pd catalyst, base, phosphine (B1218219) ligand | Amino, Amido |

Beyond fused systems, the compound is a key intermediate for synthesizing a broad array of diverse and highly functionalized organic scaffolds. nbinno.com The ability to replace the iodo group with various substituents via cross-coupling allows for the systematic modification of the pyrazole's properties. This makes it an ideal platform for building libraries of compounds in discovery chemistry. The N-methyl group prevents the tautomerism often seen in NH-pyrazoles, ensuring that reactions proceed with high regioselectivity at the C5 position. nih.gov The tert-butyl group imparts significant steric influence and enhances solubility in organic solvents, which is advantageous for both reaction conditions and the physical properties of the resulting products.

Ligand Design in Coordination Chemistry and Catalysis

Pyrazole derivatives are widely recognized as effective N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.netmdpi.comnih.gov The specific substitution pattern of this compound allows for its use as a highly tailored ligand in catalysis.

The pyridine-like nitrogen atom (at the N2 position) of the pyrazole ring possesses a lone pair of electrons available for coordination to a metal center. orientjchem.org The N1-methyl group ensures that the molecule acts as a monodentate ligand, preventing the formation of anionic pyrazolate bridges that can occur with NH-pyrazoles. nih.gov This defined coordination mode is critical for constructing predictable and well-behaved catalytic systems. Metal complexes incorporating pyrazole ligands have found applications in various catalytic transformations. researchgate.net

The properties of a pyrazole-based ligand and the activity of its corresponding metal complex are profoundly influenced by the nature of its substituents. The specific groups on this compound each exert a distinct steric and electronic effect.

tert-Butyl Group: This large, sterically demanding group at the C4 position creates a bulky pocket around the metal center upon coordination. This steric hindrance can be exploited to control substrate access, enhance catalyst stability by preventing dimerization or decomposition pathways, and influence the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction. vu.nl

Iodo Group: The iodine atom at the C5 position exerts a strong electron-withdrawing effect through induction, which lowers the energy of the pyrazole's π orbitals and modulates the electron-donating ability of the coordinating N2 atom. This electronic tuning can directly impact the reactivity of the metal center. nih.gov Furthermore, the iodo group can serve as a secondary site for modification, allowing for the synthesis of more complex bidentate or tridentate ligands after the initial coordination.

Methyl Group: By occupying the N1 position, the methyl group provides steric bulk near the coordination site and, most importantly, locks the ligand into a neutral, monodentate binding mode.

Table 2: Influence of Substituents on Ligand Properties

| Substituent | Position | Primary Effect | Impact on Catalysis |

|---|---|---|---|

| tert-Butyl | C4 | Steric Bulk | Controls substrate access, enhances stability, influences selectivity. vu.nl |

| Iodo | C5 | Electron-Withdrawing | Modulates electronic properties of the metal center, alters reactivity. |

Precursor for Advanced Materials (e.g., Electronic, Optical)

Heterocyclic compounds, particularly those with conjugated π-systems, are foundational components in the development of advanced organic materials for electronic and optical applications. mdpi.comias.ac.in Pyrazole derivatives have been incorporated into polymers and small molecules designed for use as organic semiconductors, sensors, and photoluminescent materials. researchgate.netresearchgate.net

The structure of this compound makes it a promising precursor for such materials. The C5-iodo position is a reactive site for polymerization reactions, such as Sonogashira or Suzuki polycondensation, allowing the pyrazole unit to be incorporated into the backbone of a conjugated polymer. The resulting materials could exhibit interesting photophysical properties derived from the pyrazole's electron-rich nature. nih.gov

Furthermore, the incorporation of heavy atoms like iodine into conjugated systems is a known strategy for tuning electronic properties. Iodinated organic materials can exhibit smaller HOMO-LUMO gaps, a critical parameter for designing efficient organic semiconductors. nsf.govthieme-connect.com The tert-butyl group can enhance the processability and solubility of the final polymer or material, while also influencing its solid-state packing and thin-film morphology—key factors in the performance of organic electronic devices. ias.ac.in

Development of Materials with Unique Electronic Properties

The pyrazole core is a key structural motif in the design of organic materials with tailored electronic properties. While specific research on this compound in this area is not extensively documented, the electronic characteristics of substituted pyrazoles suggest its potential as a building block for advanced materials. The tert-butyl group can enhance solubility and promote the formation of amorphous thin films, which is advantageous in the fabrication of organic electronic devices by preventing crystallization and ensuring morphological stability. researchgate.net

The pyrazole ring itself is an electron-rich five-membered heterocycle, and its electronic properties can be fine-tuned through substitution. mdpi.com The combination of the electron-donating methyl and tert-butyl groups with the electron-withdrawing (due to inductive effects) and reactive iodo group allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. icm.edu.plpjoes.com This tunability is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs), where the energy levels of different layers must be carefully aligned to ensure efficient charge injection and transport. researchgate.netnih.gov The presence of the iodine atom also opens up pathways for post-synthetic modification, allowing for the introduction of various functional groups that can further alter the electronic and photophysical properties of the resulting materials.

Exploration in Optical and Photonic Applications

Substituted pyrazoles and their derivatives have been investigated for their interesting photophysical properties, making them candidates for optical and photonic applications. nih.gov The rigid pyrazole core can serve as a scaffold for creating fluorescent and phosphorescent materials. The specific photophysical properties of this compound would be influenced by its particular substitution pattern. The tert-butyl group can sterically hinder intermolecular interactions, which may lead to enhanced fluorescence in the solid state by reducing aggregation-caused quenching.

Furthermore, the pyrazole nucleus is a component of some organic molecules used in OLEDs. researchgate.netnih.gov The development of deep-blue emitting materials remains a challenge in OLED technology, and novel bipolar molecules containing both electron-donating and electron-accepting moieties are of great interest. nih.gov While not a bipolar molecule itself, this compound could serve as a precursor to more complex structures with tailored optical properties. The reactive iodine atom allows for the facile introduction of various aryl or other conjugated groups via cross-coupling reactions, which can be used to extend the π-conjugation of the system and tune the emission wavelength.

Methodological Advancements in Organic Synthesis

The presence of a carbon-iodine bond makes this compound a valuable building block for methodological advancements in organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium and copper, making it an excellent electrophilic partner in a variety of coupling reactions. mdpi.com

This reactivity is instrumental in constructing complex molecular architectures from simpler precursors. For instance, the iodine atom at the 5-position of the pyrazole ring can readily participate in well-established and powerful C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govwikipedia.orgwikipedia.org These reactions are cornerstones of modern organic synthesis, allowing for the creation of diverse molecular libraries and the synthesis of complex target molecules.

The utility of iodo-pyrazoles in these transformations is well-documented. For example, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to produce 4-alkenyl-1H-pyrazoles in good yields. clockss.org Similarly, Sonogashira coupling of iodopyrazole derivatives with terminal alkynes is a robust method for the synthesis of alkynylpyrazoles. researchgate.netmdpi.comorganic-chemistry.org The Suzuki-Miyaura coupling of bromo- and iodo-pyrazoles with boronic acids is also a widely used strategy for the synthesis of aryl- and heteroaryl-substituted pyrazoles. rsc.orgscispace.com

The sterically demanding tert-butyl group at the 4-position of this compound may influence the efficiency and regioselectivity of these cross-coupling reactions, potentially offering unique synthetic advantages. The bulky nature of this group could direct the approach of the catalyst and coupling partner, leading to specific isomeric products.

The following table summarizes the potential applications of this compound in various cross-coupling reactions, which are fundamental to advancements in organic synthesis methodologies.

| Cross-Coupling Reaction | Reagent | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Heteroaryl-4-(tert-butyl)-1-methyl-1H-pyrazole |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-4-(tert-butyl)-1-methyl-1H-pyrazole |

| Heck-Mizoroki Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-Alkenyl-4-(tert-butyl)-1-methyl-1H-pyrazole |

These reactions demonstrate the significant potential of this compound as a versatile intermediate for the synthesis of a wide array of complex organic molecules, thereby contributing to the continuous advancement of organic synthesis methodologies.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Pyrazoles

The synthesis of polysubstituted pyrazoles, such as 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole, often involves multi-step processes that can be inefficient and generate significant waste. A primary challenge is the development of novel and sustainable synthetic routes that are both atom-economical and environmentally benign. Future research will likely focus on several key areas:

One-Pot and Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing complex molecules from simple starting materials in a single step, minimizing purification stages and solvent usage. mdpi.com Developing MCRs that allow for the direct and regioselective synthesis of highly substituted pyrazoles is a significant goal. mdpi.comrsc.org

Green Chemistry Approaches: The use of greener synthesis methods, such as microwave-assisted synthesis and grinding techniques, can reduce reaction times and energy consumption. nih.gov Exploring these methods for pyrazole (B372694) synthesis, particularly for incorporating sterically demanding groups like tert-butyl and installing iodine regioselectively, is a promising avenue. nih.govgrowingscience.com

Novel Catalytic Systems: Research into new catalysts, including nano-catalysts and metal-free systems, is crucial for improving the efficiency and sustainability of pyrazole synthesis. mdpi.comgrowingscience.com For instance, the use of molecular iodine as a catalyst in tandem with an oxidant offers a metal-free approach to constructing certain pyrazole derivatives. mdpi.comrsc.org Flow chemistry also presents an opportunity to improve safety and control over reaction conditions, especially when dealing with hazardous intermediates. nih.gov

A comparative table of synthetic approaches highlights the trend towards more sustainable methods.

| Synthetic Strategy | Key Advantages | Challenges for Highly Functionalized Pyrazoles |

| Classical Cyclocondensation | Well-established, versatile | Often requires harsh conditions, may produce regioisomeric mixtures |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Achieving high regioselectivity with multiple substituents |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up can be challenging, requires specialized equipment |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up | Initial setup costs, potential for clogging with solid byproducts |

Exploration of Undiscovered Reactivity Patterns of the Iodinated Pyrazole Moiety

The iodine atom in this compound is a key functional handle, making the compound a valuable intermediate for further molecular elaboration. While its use in established cross-coupling reactions is anticipated, there is a vast, unexplored landscape of its reactivity.

Transition-Metal Catalyzed Cross-Coupling: The C-I bond is highly amenable to classic cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. A key challenge is to explore the full scope of these reactions with sterically hindered substrates and to develop milder, more efficient catalytic systems.

Halogen Dance and Metal-Halogen Exchange: Iodinated heterocycles can undergo halogen dance reactions, where the iodine atom migrates to a different position on the ring under basic conditions. Investigating this possibility could provide access to novel pyrazole isomers. Furthermore, metal-halogen exchange reactions, typically with organolithium or Grignard reagents, can generate pyrazolyl-metal species for subsequent reaction with various electrophiles.

Direct C-H Functionalization: While the iodine provides a specific point of reactivity, the other C-H bonds on the pyrazole ring and its substituents also offer opportunities for functionalization. nih.gov Future work could explore the interplay between the reactivity of the C-I bond and the direct functionalization of C-H bonds to create even more complex molecular architectures. nih.gov

Advanced in situ Spectroscopic Monitoring of Pyrazole-Forming Reactions

A significant challenge in optimizing pyrazole synthesis is the lack of detailed mechanistic understanding for many reaction pathways. The Knorr pyrazole synthesis, for example, has been found to have more complex kinetics than previously assumed, including autocatalytic pathways and unexpected intermediates. rsc.org Advanced in situ spectroscopic techniques are poised to shed light on these intricate processes.

Future research should focus on:

Real-Time Reaction Monitoring: Techniques such as ReactIR (infrared spectroscopy), Raman spectroscopy, and process mass spectrometry can provide real-time data on the concentration of reactants, intermediates, and products.

Kinetic and Mechanistic Studies: By employing methods like transient flow chemistry combined with spectroscopic analysis, researchers can acquire precise kinetic data. rsc.org This information is vital for building accurate microkinetic models that can predict reaction outcomes and regioselectivity. rsc.org

Advanced NMR Techniques: Specialized Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be used in situ to monitor the formation and speciation of complexes and intermediates during a reaction. nih.gov

These advanced monitoring techniques will enable a deeper understanding of reaction mechanisms, leading to more rational and efficient process optimization. nih.gov

Integration of Machine Learning and Artificial Intelligence in Pyrazole Design and Synthesis

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the biological activity of novel pyrazole derivatives before they are synthesized. jmpas.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential, saving time and resources. jmpas.com

Synthesis Route Optimization: AI can be used to analyze vast reaction databases and predict the optimal conditions for a given transformation. technologynetworks.compreprints.org This can significantly reduce the amount of empirical experimentation needed to develop a high-yielding synthesis. By creating a feedback loop between an AI model and an automated synthesis platform, optimal and general reaction conditions can be identified much more rapidly than through traditional methods. technologynetworks.com

De Novo Molecular Design: Deep learning and generative models can design entirely new pyrazole-based structures with desired properties. nih.gov These AI-driven approaches can explore a much larger chemical space than is possible through human intuition alone, potentially leading to the discovery of novel compounds with exceptional properties. eurasianjournals.com

The integration of these computational tools represents a paradigm shift from trial-and-error experimentation to data-driven design and synthesis. preprints.orgeurasianjournals.com

Expanding Applications in Emerging Chemical Technologies Beyond Current Scope

While pyrazoles are well-established in medicine and agriculture, their unique electronic and structural properties make them attractive candidates for a range of emerging technologies. nih.govresearchgate.net Future research should aim to expand the applications of functionalized pyrazoles like this compound into new areas.

Materials Science: The pyrazole ring can be incorporated into organic light-emitting diodes (OLEDs), sensors, and functional polymers. mdpi.com The substituents on the ring can be tuned to control the electronic and photophysical properties of the resulting materials. mdpi.com

Coordination Chemistry: Pyrazoles are excellent ligands for metal ions, and their complexes have applications in catalysis and as chemosensors. researchgate.net The development of pyrazole-based sensors for specific ions, such as mercury, has been reported. rsc.org

Radiochemistry: Fluorine-18 labeled pyrazole derivatives are being investigated as radiotracers for Positron Emission Tomography (PET) imaging, a powerful tool in medical diagnostics. nih.gov The ability to selectively functionalize the pyrazole ring is critical for developing tracers that target specific biological molecules. nih.gov

Exploring these and other novel applications will ensure that the rich chemistry of the pyrazole scaffold continues to contribute to technological advancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。